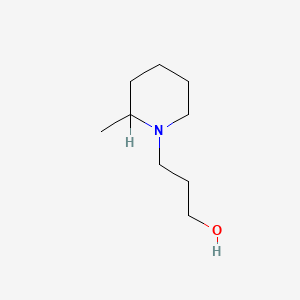

1-Piperidinepropanol, 2-methyl-

Description

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of organic and medicinal chemistry. nih.govresearchgate.net Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic compounds with significant biological activities. nih.govencyclopedia.pub The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is crucial for molecular recognition and interaction with biological targets. researchgate.net

In organic synthesis, piperidine and its derivatives are widely utilized as versatile intermediates and catalysts. wikipedia.org They serve as fundamental building blocks for the construction of more complex molecular architectures. nih.gov The nitrogen atom within the piperidine ring can act as a nucleophile or a base, facilitating a wide range of chemical transformations. smolecule.com Furthermore, the piperidine scaffold can be readily functionalized at various positions, enabling the generation of diverse chemical libraries for drug discovery and other applications. nih.gov

The significance of piperidine derivatives is particularly evident in the pharmaceutical industry. nih.govbohrium.com This structural unit is a key component in numerous approved drugs spanning a wide range of therapeutic areas, including antipsychotics, analgesics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.netresearchgate.net The piperidine moiety often imparts favorable pharmacokinetic properties to drug candidates, such as improved solubility, membrane permeability, and metabolic stability. researchgate.net The development of efficient and stereoselective methods for the synthesis of substituted piperidines remains an active area of research, driven by the continuous demand for new and improved therapeutic agents. nih.gov

| Property | Description |

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| CAS Number | 94-88-2 |

| Boiling Point | 247.6°C at 760 mmHg |

| Density | ~0.929 g/cm³ |

Overview of Research Trajectories for 1-Piperidinepropanol (B86026), 2-methyl-

Research involving 1-Piperidinepropanol, 2-methyl- has primarily focused on its utility as a synthetic intermediate in the preparation of more complex molecules, particularly those with potential pharmacological applications. Its structure, featuring a chiral center at the 2-position of the piperidine ring and a propanol (B110389) side chain, makes it an interesting building block for creating stereochemically defined compounds.

One significant research trajectory involves its use in the synthesis of novel pharmaceutical agents. For instance, it can serve as a precursor for the preparation of compounds designed to interact with specific biological targets. The alcohol functionality of the propanol side chain can be readily modified through reactions such as esterification or etherification to introduce different functional groups, thereby modulating the compound's properties. smolecule.com Similarly, the nitrogen atom in the piperidine ring can participate in various chemical reactions to build more elaborate molecular frameworks. smolecule.com

Another area of investigation is its application in the development of new materials. The unique chemical structure of 1-Piperidinepropanol, 2-methyl- suggests its potential use in the creation of polymers or other materials with specific physical or chemical properties. smolecule.com Research in this area explores how the incorporation of this building block can influence the characteristics of the resulting material.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpiperidin-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9-5-2-3-6-10(9)7-4-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSUUJLFWBSBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883285 | |

| Record name | 1-Piperidinepropanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-88-2 | |

| Record name | 2-Methyl-1-piperidinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinepropanol, 2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinepropanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Piperidinepropanol, 2 Methyl

Stereoselective Synthesis Approaches

The presence of a chiral center at the 2-position of the propanol (B110389) side chain in 1-Piperidinepropanol (B86026), 2-methyl- necessitates stereoselective synthetic strategies to obtain enantiomerically pure forms, which are often crucial for targeted pharmacological activity.

Asymmetric synthesis is a powerful tool for accessing specific stereoisomers. This can be broadly achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.orgsigmaaldrich.com For the synthesis of 1-Piperidinepropanol, 2-methyl-, a hypothetical approach could involve the use of a chiral auxiliary attached to a suitable precursor. For instance, a chiral oxazolidinone, as popularized by Evans, could be acylated with a derivative of propanoic acid. researchgate.net Subsequent methylation at the α-position, guided by the steric influence of the auxiliary, would yield the desired stereoisomer. The final step would involve the reductive amination with piperidine (B6355638) and removal of the auxiliary. Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids and camphor. researchgate.net

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of 1-Piperidinepropanol, 2-methyl-, a potential route could involve the asymmetric reduction of a corresponding ketone precursor, 1-(piperidin-1-yl)propan-2-one. Chiral catalysts, such as those based on rhodium, iridium, or organocatalysts like proline derivatives, have been successfully employed in the asymmetric hydrogenation or transfer hydrogenation of ketones to produce chiral alcohols. nih.govresearchgate.netsnnu.edu.cn For example, a rhodium complex with a chiral phosphine (B1218219) ligand could facilitate the enantioselective reduction of the ketone, leading to either the (R) or (S) enantiomer of 1-Piperidinepropanol, 2-methyl-, depending on the catalyst's chirality.

Table 1: Comparison of Chiral Auxiliaries and Asymmetric Catalysis

| Feature | Chiral Auxiliaries | Asymmetric Catalysis |

| Stoichiometry | Stoichiometric amounts required | Catalytic amounts required |

| Attachment/Removal | Requires additional synthetic steps | No additional steps for attachment/removal |

| Generality | Often highly general and predictable | Can be highly substrate-specific |

| Atom Economy | Lower due to the mass of the auxiliary | Higher |

| Examples | Evans' oxazolidinones, SAMP/RAMP | Chiral phosphine ligands (e.g., BINAP), proline |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to form a specific diastereomer of a product. In the context of 1-Piperidinepropanol, 2-methyl-, if the piperidine ring itself contained a chiral center, the introduction of the 2-methylpropanol side chain would lead to the formation of diastereomers. For instance, starting with a chiral substituted piperidine, the diastereoselectivity of the alkylation reaction to introduce the propanol side chain would be influenced by the existing stereocenter on the piperidine ring. nih.govwhiterose.ac.ukresearchgate.net Conformational control of the piperidine ring, often dictated by the nature and position of substituents, plays a crucial role in directing the approach of incoming reagents. nih.gov

Novel Reaction Pathways and Reagents

The development of novel reaction pathways and the use of innovative reagents are critical for improving the efficiency and selectivity of organic syntheses. For 1-Piperidinepropanol, 2-methyl-, several modern synthetic methods could be envisioned.

One potential novel pathway involves a multicomponent reaction, where piperidine, a propylene (B89431) oxide derivative, and a methylating agent could react in a one-pot synthesis. Another approach could be the use of organometallic reagents in a more controlled fashion. For example, the reaction of a piperidine-derived organozinc or organocuprate reagent with a chiral epoxide derived from propylene oxide could offer a highly selective route to the target molecule.

Recent advances in C-H activation could also provide a novel route. Direct C-H functionalization of a simpler precursor, while challenging, would be a highly atom-economical approach.

Optimization of Synthetic Yields and Purity

Optimizing synthetic yields and purity is a critical aspect of process development, especially for scaling up the production of a target compound. researchgate.net For the synthesis of 1-Piperidinepropanol, 2-methyl-, a key reaction to optimize would be the nucleophilic substitution of a suitable leaving group on a propanol derivative by piperidine.

Table 2: Parameters for Optimization of a Nucleophilic Substitution Reaction

| Parameter | Effect on Yield and Purity | Example Conditions |

| Solvent | Can influence reaction rate and solubility of reactants and byproducts. | Aprotic polar solvents like DMF or acetonitrile (B52724) can accelerate the reaction. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions and decomposition. | Optimization might involve finding the lowest effective temperature. |

| Base | A non-nucleophilic base can be used to scavenge acid formed during the reaction, preventing side reactions. | Potassium carbonate or triethylamine (B128534) are common choices. |

| Reactant Ratio | Using a slight excess of one reactant can drive the reaction to completion. | An excess of piperidine may be used to ensure full conversion of the propanol derivative. |

| Purification Method | Crucial for obtaining a high-purity product. | Distillation, chromatography, or crystallization can be employed. |

For instance, in a Grignard-based synthesis where piperidine is reacted with propylene oxide followed by methylation, the control of temperature and the rate of addition of the Grignard reagent would be critical to minimize the formation of byproducts.

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and improve safety and efficiency. unibo.ittudublin.ie For the scalable synthesis of 1-Piperidinepropanol, 2-methyl-, several green chemistry strategies could be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a good example of this principle.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Biocatalytic approaches often run in aqueous media. taylorfrancis.com

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Asymmetric catalysis is a prime example. nih.gov

Biocatalysis: Employing enzymes as catalysts can offer high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH) and in aqueous solvents. researchgate.netresearchgate.net For example, a lipase (B570770) could be used for the kinetic resolution of racemic 1-Piperidinepropanol, 2-methyl-, or a ketoreductase for the asymmetric reduction of the corresponding ketone. researchgate.net

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources.

By integrating these principles, the synthesis of 1-Piperidinepropanol, 2-methyl- can be made more sustainable and environmentally friendly, which is a crucial consideration for large-scale industrial production.

Stereochemical Investigations of 1 Piperidinepropanol, 2 Methyl

Analysis of Enantiomeric and Diastereomeric Forms

1-Piperidinepropanol (B86026), 2-methyl- possesses two chiral centers: the carbon atom of the propanol (B110389) chain to which the hydroxyl group is attached (C-1' of the propanol moiety) and the carbon atom at the 2-position of the piperidine (B6355638) ring. The presence of two stereocenters means that the compound can exist as a set of four stereoisomers, which are pairs of enantiomers and diastereomers.

The enantiomers are non-superimposable mirror images of each other, designated as (R) and (S) at each chiral center. The possible combinations are therefore (1'R, 2R), (1'S, 2S), (1'R, 2S), and (1'S, 2R). The pairs ((1'R, 2R) and (1'S, 2S)) and ((1'R, 2S) and (1'S, 2R)) are enantiomers. The relationship between any other pair, for instance (1'R, 2R) and (1'R, 2S), is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation by techniques such as chromatography or crystallization.

The separation of enantiomers, a process known as resolution, is a significant challenge due to their identical physical properties in an achiral environment. One common method to achieve this is kinetic resolution. This technique involves reacting the racemic mixture with a chiral catalyst or reagent that selectively reacts with one enantiomer at a faster rate than the other. whiterose.ac.uknih.gov For instance, lipase-catalyzed acylation has been effectively used for the kinetic resolution of various chiral alcohols and piperidine derivatives. mdpi.comnih.gov In such a process, one enantiomer is converted to a new product (e.g., an ester), which can then be separated from the unreacted enantiomer by conventional methods. The efficiency of kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the selectivity of the catalyst for one enantiomer over the other. mdpi.com

The synthesis of specific diastereomers can be achieved through stereoselective synthesis, for example, by hydrogenation of substituted pyridines, which can lead to the preferential formation of either cis or trans diastereomers depending on the catalyst and reaction conditions used. nih.gov

Determination of Absolute and Relative Configuration

The absolute configuration of a chiral molecule, the precise three-dimensional arrangement of its atoms, is designated using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comchemistrysteps.com For each chiral center, the four attached groups are ranked according to atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups in descending order of priority is clockwise, the configuration is assigned as (R); if it is counter-clockwise, it is assigned as (S). masterorganicchemistry.comyoutube.com

The relative configuration, which describes the stereochemical relationship between two or more chiral centers within the same molecule (e.g., cis or trans), can often be determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govdocbrown.info For cyclic systems like the piperidine ring, the coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the differentiation between cis and trans isomers based on the magnitude of the observed J-values in the ¹H NMR spectrum.

Conformational Analysis of the 2-Methylpiperidine Ring

In simple 2-methylpiperidine, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. However, the presence of a substituent on the nitrogen atom, such as the propanol group in this case, introduces additional steric and electronic factors that can influence this equilibrium.

Computational studies using density functional theory (DFT) have provided valuable insights into the conformational energies of N-substituted 2-methylpiperidines. nih.gov These studies have shown that for N-acylpiperidines, the axial conformer of the 2-methyl group can be favored over the equatorial one. nih.gov This counterintuitive preference is attributed to the minimization of allylic strain and favorable electronic interactions between the nitrogen lone pair and the substituent.

| Compound | Favored Conformer of 2-Methyl Group | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| 1,2-dimethylpiperidine | Equatorial | 1.8 | nih.gov |

| 2-methyl-1-phenylpiperidine | Axial | -1.0 | nih.gov |

| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 | nih.gov |

| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 | nih.gov |

The data in the table illustrates that as the steric bulk and electronic nature of the N-substituent change, the conformational preference of the 2-methyl group can shift from equatorial to axial. For 1-Piperidinepropanol, 2-methyl-, the propanol substituent would similarly influence the conformational equilibrium of the 2-methyl group.

Impact of Stereoisomerism on Chemical Reactivity

The stereochemical configuration of 1-Piperidinepropanol, 2-methyl- has a profound impact on its chemical reactivity. Diastereomers, with their different shapes and steric environments, can exhibit distinct reaction rates and may lead to different product distributions in stereoselective reactions.

A clear demonstration of the influence of stereoisomerism on reactivity is seen in kinetic resolution processes. whiterose.ac.uknih.gov The ability of a chiral catalyst to differentiate between two enantiomers is fundamentally based on the formation of diastereomeric transition states that have different energies. The enantiomer that forms the lower energy transition state will react faster, allowing for its separation from the slower-reacting enantiomer. nih.gov

Furthermore, the conformational preference of the 2-methyl group (axial vs. equatorial) directly affects the accessibility of the nitrogen lone pair and the steric environment around the reactive centers of the molecule. For instance, an axially oriented 2-methyl group can create more steric hindrance for reactions involving the nitrogen atom compared to an equatorial orientation. This can influence the rate and outcome of reactions such as N-alkylation or N-acylation. The conformational state also affects the electronic properties, such as the degree of π-conjugation between the nitrogen lone pair and a substituent, which in turn can alter the nucleophilicity and basicity of the nitrogen atom. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Piperidinepropanol, 2 Methyl

Reactions Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom within the piperidine ring is a key center for reactivity, behaving as a typical secondary amine. Its nucleophilicity and basicity drive several important transformations.

Alkylation and Acylation Reactions

The piperidine nitrogen readily undergoes alkylation and acylation reactions. As a secondary amine, it is nucleophilic and can react with various electrophiles.

Alkylation: N-alkylation can be achieved by reacting 1-Piperidinepropanol (B86026), 2-methyl- with alkyl halides or other alkylating agents. The reaction typically proceeds under basic or neutral conditions to ensure the nitrogen's lone pair is available for nucleophilic attack. google.com Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction that can be controlled by stoichiometry and reaction conditions. For instance, mono-alkylation is generally favored, but the process can be challenging to control perfectly, sometimes leading to mixtures of products. google.com

Acylation: The nitrogen can be acylated using acyl chlorides, acid anhydrides, or esters to form the corresponding N-acylpiperidine derivative. documentsdelivered.com These reactions are often performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Acylation is generally a robust and high-yielding transformation for piperidine scaffolds. Interestingly, under certain conditions typically used for N-acylation (e.g., acetyl chloride in the presence of triethylamine), unexpected dehydrogenation of the piperidine ring has been observed in sterically hindered piperidines, leading to the formation of tetrahydropyridine (B1245486) byproducts alongside the expected N-acyl product. researchgate.net

Table 1: General Alkylation and Acylation Reactions of the Piperidine Nitrogen This table illustrates the general transformation and does not represent a specific, experimentally verified reaction for 1-Piperidinepropanol, 2-methyl-.

| Reaction Type | Reactant | Reagent Example | General Product |

|---|---|---|---|

| Alkylation | 1-Piperidinepropanol, 2-methyl- | Methyl Iodide (CH₃I) | 1-(2-Hydroxy-1-methylethyl)-1-methylpiperidinium iodide |

| Acylation | 1-Piperidinepropanol, 2-methyl- | Acetyl Chloride (CH₃COCl) | 1-(1-Acetylpiperidin-2-yl)propan-2-ol |

Heterocycle Functionalization

Beyond reactions directly on the nitrogen atom, the piperidine ring itself can be functionalized. Modern synthetic methods allow for the direct C-H functionalization of the piperidine ring, although this can be challenging due to the relative inertness of C-H bonds. nih.govresearchgate.net The regioselectivity of these reactions is often controlled by the choice of catalyst and any protecting or directing groups on the nitrogen. nih.govresearchgate.net

For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been developed for the site-selective functionalization of N-protected piperidines. nih.govresearchgate.net The choice of the N-protecting group (like N-Boc or N-brosyl) and the specific rhodium catalyst can direct the functionalization to different positions (C2, C3, or C4) on the piperidine ring. nih.govresearchgate.net While the C2 position is electronically activated, it is also sterically hindered. researchgate.net The C3 position is electronically deactivated by the inductive effect of the nitrogen, often requiring indirect methods for functionalization. nih.govresearchgate.net Functionalization at the C4 position can be achieved by sterically blocking the C2 position with the right combination of catalyst and nitrogen protecting group. researchgate.net

Functional Group Transformations of the Propanol (B110389) Side Chain

The 2-hydroxypropyl group attached to the piperidine nitrogen offers another handle for chemical modification, primarily through reactions of the secondary alcohol.

Esterification Processes and Mechanism

The secondary hydroxyl group on the propanol side chain can be converted to an ester through various esterification methods.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) can form the corresponding ester. This is an equilibrium process, and water removal is typically required to drive the reaction to completion.

Acylation with Acyl Chlorides or Anhydrides: A more reactive and non-reversible method involves treating the alcohol with an acyl chloride or acid anhydride, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct.

The mechanism for acylation with an acyl chloride involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the resulting oxonium ion by the base to yield the final ester product.

Table 2: Esterification of the Propanol Side Chain This table illustrates the general transformation and does not represent a specific, experimentally verified reaction for 1-Piperidinepropanol, 2-methyl-.

| Reactant | Reagent Example | Product Name |

|---|---|---|

| 1-Piperidinepropanol, 2-methyl- | Acetic Anhydride ((CH₃CO)₂O) | 1-(Piperidin-2-yl)propan-2-yl acetate |

| 1-Piperidinepropanol, 2-methyl- | Benzoyl Chloride (C₆H₅COCl) | 1-(Piperidin-2-yl)propan-2-yl benzoate |

Oxidation and Reduction Reactions

Oxidation: The secondary alcohol of the propanol side chain can be oxidized to the corresponding ketone, 1-(Piperidin-2-yl)propan-2-one. This transformation can be accomplished using a variety of common oxidizing agents, such as:

Chromium-based reagents (e.g., Pyridinium chlorochromate, PCC).

Dess-Martin periodinane (DMP).

Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

In a related context, the oxidation of other N-substituted piperidines containing a hydroxyethyl (B10761427) side chain with reagents like mercuric acetate-EDTA has been shown to result in dehydrogenation of the piperidine ring itself, leading to the formation of piperidones (lactams). researchgate.net This highlights a potential competing reaction pathway where oxidation occurs on the ring rather than the side chain, depending on the specific substrate and oxidant used. researchgate.netresearchgate.net

Reduction: As 1-Piperidinepropanol, 2-methyl- already contains a reduced alcohol functional group, "reduction" in this context typically refers to the reduction of the ketone formed from its oxidation. The reduction of the resulting 1-(Piperidin-2-yl)propan-2-one back to the alcohol can be achieved with various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The use of chiral reducing agents or catalysts could potentially control the stereochemistry at the C2 position of the propanol chain. Studies on the reduction of similar β-amino ketones have shown that the stereoselectivity can be influenced by the choice of reducing agent. orgsyn.org

Regioselective and Chemoselective Transformations

The presence of two distinct reactive sites—the piperidine nitrogen and the side-chain hydroxyl group—makes regioselectivity and chemoselectivity key considerations in the synthesis of derivatives from 1-Piperidinepropanol, 2-methyl-.

Chemoselectivity: The relative reactivity of the nitrogen versus the oxygen can be controlled by the reaction conditions.

N-Selective Reactions: In reactions with alkyl halides or acyl chlorides under neutral or basic conditions, the piperidine nitrogen is generally more nucleophilic than the hydroxyl group, leading to selective N-alkylation or N-acylation.

O-Selective Reactions: To achieve selective reaction at the hydroxyl group (e.g., esterification), the nitrogen can be "protected" by protonation under acidic conditions. In Fischer esterification, the acidic catalyst protonates the more basic nitrogen, rendering it non-nucleophilic and allowing the less basic alcohol to react with the carboxylic acid.

Regioselectivity: For reactions occurring on the piperidine ring itself, regioselectivity is a significant challenge. As discussed, C-H functionalization can be directed to the C2, C3, or C4 positions based on the catalyst and any N-substituents. nih.govresearchgate.net Furthermore, oxidation reactions can be regioselective. For example, the dehydrogenation of certain 2-substituted piperidines with Hg(II)-EDTA can form an iminium ion at the tertiary α-carbon of the ring, demonstrating a preference for oxidation at the ring over other positions. researchgate.net In some cases, acylation reactions have been shown to induce a regioselective dehydrogenation to form a 2,3-dehydro-product. researchgate.net These examples underscore that transformations can be highly dependent on the specific reagents and the steric and electronic environment of the substrate.

Mechanisms of Derivative Formation

The chemical reactivity of 1-Piperidinepropanol, 2-methyl- is primarily dictated by its two main functional groups: the tertiary amine of the piperidine ring and the primary hydroxyl (-OH) group of the 2-methylpropanol side chain. The hydroxyl group, in particular, is a versatile site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The mechanisms of these transformations are fundamental to understanding the synthesis of new molecules based on the 1-Piperidinepropanol, 2-methyl- scaffold. Key derivative formation reactions include esterification, oxidation, and the formation of sulfonate esters.

Ester Formation

Esters are significant derivatives of 1-Piperidinepropanol, 2-methyl-, formed by reacting the terminal hydroxyl group with a carboxylic acid or its activated derivatives. The mechanism of this transformation depends on the nature of the acylating agent.

Reaction with Carboxylic Acids (Fischer Esterification)

The reaction of 1-Piperidinepropanol, 2-methyl- with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid) proceeds via the Fischer esterification mechanism.

Step 1: Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the primary alcohol in 1-Piperidinepropanol, 2-methyl- attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion.

Step 3: Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This turns one of the hydroxyl groups into a good leaving group (water).

Step 4: Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

Step 5: Deprotonation: The protonated carbonyl oxygen of the resulting ester is deprotonated by a base (like water or the conjugate base of the acid catalyst) to yield the final ester product and regenerate the acid catalyst.

Reaction with Acyl Chlorides and Acid Anhydrides

A more reactive and often higher-yielding method for ester formation involves the use of acyl chlorides or acid anhydrides. These reactions proceed through a nucleophilic acyl substitution mechanism. khanacademy.orgjackwestin.com

Step 1: Nucleophilic Attack: The nucleophilic oxygen of the alcohol in 1-Piperidinepropanol, 2-methyl- attacks the electrophilic carbonyl carbon of the acyl chloride or acid anhydride. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate. jackwestin.com

Step 2: Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (chloride ion, Cl⁻, for acyl chlorides, or a carboxylate anion for acid anhydrides) is expelled. khanacademy.orgjackwestin.com

Step 3: Deprotonation: If an acyl chloride is used, a weak base (often a tertiary amine like pyridine or triethylamine) is typically added to neutralize the hydrochloric acid (HCl) byproduct. In the case of an acid anhydride, the carboxylate leaving group can act as the base. This final deprotonation step yields the neutral ester derivative.

| Reaction Type | Reactant | Catalyst/Conditions | Mechanism | General Product |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄), Heat | Acid-Catalyzed Nucleophilic Acyl Substitution | Ester |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Nucleophilic Acyl Substitution khanacademy.orgjackwestin.com | Ester |

| Acylation | Acid Anhydride ((R-CO)₂O) | Often uncatalyzed or with mild base | Nucleophilic Acyl Substitution khanacademy.org | Ester |

Oxidation to Aldehydes

The primary alcohol group of 1-Piperidinepropanol, 2-methyl- can be oxidized to form an aldehyde derivative. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a common reagent for this purpose. vaia.com

The mechanism of oxidation with PCC involves:

Step 1: Formation of a Chromate (B82759) Ester: The hydroxyl group of the alcohol attacks the chromium atom of PCC, displacing a chloride ion. A subsequent proton transfer results in the formation of a chromate ester intermediate.

Step 2: E2 Elimination: A base (such as pyridine, present in the PCC reagent) removes the proton from the carbon bearing the oxygen. Simultaneously, the C-H bond electrons move to form a C=O double bond, and the chromium atom is reduced (it accepts electrons and is eliminated as H₂CrO₃). This concerted elimination step yields the aldehyde derivative, 2-methyl-3-(piperidin-1-yl)propanal.

| Reaction Type | Reagent | Solvent | Mechanism | Product |

|---|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Formation of Chromate Ester followed by E2 Elimination vaia.com | Aldehyde (2-methyl-3-(piperidin-1-yl)propanal) |

Formation of Sulfonate Esters

To enhance the reactivity of the alcohol for nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. This is commonly achieved by forming sulfonate esters, such as mesylates or tosylates.

The reaction of 1-Piperidinepropanol, 2-methyl- with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine yields a mesylate derivative. vaia.comgoogle.com

Step 1: Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

Step 2: Deprotonation and Leaving Group Departure: The base removes the proton from the oxygen, while the chloride ion is expelled as the leaving group. This results in the formation of the corresponding mesylate ester, [2-methyl-3-(piperidin-1-yl)propyl] methanesulfonate.

The resulting mesylate group is an excellent leaving group, far superior to the original hydroxyl group. This derivative is a key intermediate for synthesizing other derivatives via S_N2 reactions, where a wide variety of nucleophiles can displace the mesylate group. google.com

| Derivative Type | Reagent | Base | Mechanism | Intermediate Product |

|---|---|---|---|---|

| Mesylate | Methanesulfonyl chloride (MsCl) | Pyridine or Triethylamine | Nucleophilic Substitution at Sulfur vaia.comgoogle.com | [2-methyl-3-(piperidin-1-yl)propyl] methanesulfonate |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Nucleophilic Substitution at Sulfur | [2-methyl-3-(piperidin-1-yl)propyl] 4-methylbenzenesulfonate |

Role As a Versatile Synthetic Intermediate and Building Block

Precursor in Complex Organic Molecule Synthesis

There is no readily available scientific literature detailing the use of 1-Piperidinepropanol (B86026), 2-methyl- as a specific precursor in the synthesis of complex organic molecules. General methods for the synthesis of piperidine (B6355638) derivatives often involve the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization strategies. mdpi.com The presence of both a hydroxyl group and a secondary amine within the 1-piperidinepropanol structure suggests its potential as a bifunctional building block, but specific examples of its incorporation into larger, more complex molecules are not documented.

Utility in the Construction of Advanced Chemical Scaffolds

Advanced chemical scaffolds are core molecular structures that can be systematically modified to create a wide range of derivatives, often for the purpose of drug discovery. The piperidine ring itself is a well-established scaffold. mdpi.com While it is conceivable that 1-Piperidinepropanol, 2-methyl- could serve as a scaffold, providing points for diversification through its hydroxyl and amine functionalities, there are no specific examples in the literature of its use for constructing such scaffolds.

Application in Diversification and Combinatorial Chemistry Libraries

Combinatorial chemistry involves the rapid synthesis of large numbers of different but structurally related molecules, known as libraries. These libraries are then screened for biological activity. The structure of 1-Piperidinepropanol, 2-methyl- would, in principle, allow for its use in creating diverse libraries of compounds. The hydroxyl group could be derivatized, and the piperidine nitrogen could be functionalized. However, no published studies or patents specifically mention the inclusion of 1-Piperidinepropanol, 2-methyl- in combinatorial libraries.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. Amino alcohols, the class of compounds to which 1-Piperidinepropanol, 2-methyl- belongs, can participate in hydrogen bonding and other non-covalent interactions, making them potential components of supramolecular assemblies. nih.gov However, there is no specific research detailing the integration of 1-Piperidinepropanol, 2-methyl- into such assemblies.

Structural Features and Molecular Design Principles Derived from 1 Piperidinepropanol, 2 Methyl

Influence of the Piperidine (B6355638) Ring on Molecular Architecture

The piperidine ring, a saturated nitrogen-containing heterocycle, is a cornerstone of the molecular architecture of countless pharmacologically active compounds. nih.gov Its influence stems from its inherent conformational properties. Unlike flat aromatic rings, the piperidine ring is non-planar and typically adopts a stable "chair" conformation to minimize angular and torsional strain. nih.gov This chair structure dictates the spatial orientation of its substituents, placing them in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

The stability and reactivity of molecules containing a piperidine ring are significantly influenced by these steric and electronic properties. researchgate.net The ring itself is not merely a passive linker; it serves as a rigid scaffold that projects its appended functional groups—in this case, the 2-methyl group and the N-propanol chain—into specific regions of three-dimensional space. This defined geometry is a critical starting point for molecular design, as the precise positioning of these groups determines how the molecule can interact with biological targets. nih.govwhiterose.ac.uk In studies of various derivatives, the piperidine ring has been identified as a key structural element for determining activity at specific receptors. nih.gov

Role of the 2-Methyl Substituent in Conformational Control

This conformational control is a powerful tool in drug design. By strategically placing methyl groups, chemists can probe the steric requirements of a biological binding site. nih.gov For example, research on sigma receptor ligands showed that the position of methyl substitution on a piperidine ring was critical for binding affinity and selectivity. nih.gov A 4-methyl derivative was found to be a highly potent ligand, while a 3,3-dimethyl derivative exhibited the greatest selectivity, demonstrating that subtle changes in the placement of a methyl group can fine-tune a molecule's pharmacological profile. nih.gov The synthesis of specific diastereoisomers (e.g., cis and trans) of methyl-substituted piperidines further highlights the ability to control the spatial arrangement of the methyl group relative to other substituents. whiterose.ac.uk

Table: Effect of Methyl Substitution on Sigma Receptor Affinity

| Derivative Type | Key Finding | Reference |

|---|---|---|

| 4-Methyl Piperidine Derivative | Identified as the most potent σ1 ligand (Ki=0.030 nM) with high selectivity. | nih.gov |

| 3,3-Dimethyl Piperidine Derivative | Showed the highest selectivity (680-fold) for the σ1 receptor over the σ2 receptor. | nih.gov |

| General Methyl Substitution | Used as a probe to explore and differentiate sigma-subtype affinities and selectivities. | nih.gov |

Insights into Molecular Recognition through Analog Design

Designing and studying analogs of 1-Piperidinepropanol (B86026), 2-methyl- provides crucial insights into the principles of molecular recognition. By systematically modifying the structure—for instance, by changing the position of the methyl group, altering the propanol (B110389) chain, or introducing new functional groups—researchers can map the chemical and spatial features of a target binding pocket. nih.govnih.gov This process, known as Structure-Activity Relationship (SAR) probing, is fundamental to medicinal chemistry. nih.gov

For example, a study on P2Y₁₄R antagonists used piperidine analogs with methyl groups at different positions to explore the receptor's binding site. nih.gov The synthesis and testing of these analogs reveal which parts of the molecule are essential for binding and which can be modified. If an analog with a methyl group at a specific position shows increased affinity, it suggests the presence of a corresponding hydrophobic pocket in the receptor. nih.govnih.gov Conversely, a loss of affinity might indicate a steric clash. This empirical approach allows scientists to build a detailed model of the molecular interactions required for recognition, even without a crystal structure of the target.

Designing for Specific Chemical Interactions

The ultimate goal of understanding molecular architecture and recognition is to design molecules that engage in specific, affinity-enhancing chemical interactions with a target. nih.govnih.gov The structure of 1-Piperidinepropanol, 2-methyl- presents several functional handles for such design.

Hydrogen Bonding: The hydroxyl group on the propanol chain is a classic hydrogen bond donor and acceptor. nih.gov Analogs can be designed to optimize the position of this group to form strong hydrogen bonds with amino acid residues like glutamate (B1630785) or aspartate in a target protein. nih.gov

Charged Interactions: The piperidine nitrogen is basic and can be protonated under physiological conditions, allowing it to form strong, long-range electrostatic interactions with negatively charged residues in a binding site. nih.govnih.gov

Hydrophobic and van der Waals Interactions: The 2-methyl group and the aliphatic portions of the piperidine ring provide surfaces for weaker but cumulative hydrophobic and van der Waals interactions. nih.gov Designing analogs with additional or repositioned alkyl groups can optimize these interactions within a nonpolar pocket of a target. nih.gov

A key challenge in design is balancing these interactions. For instance, adding polar groups like hydroxyls can enhance binding through new hydrogen bonds, but this benefit can be offset by the energetic penalty of removing the molecule from its solvated state in water (desolvation cost). nih.gov The successful design of potent and selective molecules, such as the sigma receptor ligands derived from methyl-substituted piperidines, demonstrates how careful manipulation of these interacting groups can lead to compounds with highly specific biological activities. nih.gov

Computational and Theoretical Studies on 1 Piperidinepropanol, 2 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of 1-Piperidinepropanol (B86026), 2-methyl-. wavefun.com Methods like Density Functional Theory (DFT) can be used to optimize the molecule's geometry, providing precise bond lengths and angles. jksus.org

The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO gap is a critical parameter, indicating the chemical stability of the compound. A larger gap suggests higher stability and lower reactivity. For 1-Piperidinepropanol, 2-methyl-, the nitrogen and oxygen atoms are expected to be regions of high electron density, making them likely sites for electrophilic attack.

Furthermore, quantum chemical calculations can predict various molecular properties. mdpi.com These properties are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

Table 1: Calculated Electronic Properties of 1-Piperidinepropanol, 2-methyl- (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 2.8 D |

| Polarizability | 15.2 ų |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netyoutube.com For 1-Piperidinepropanol, 2-methyl-, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. rsc.org

The piperidine (B6355638) ring in 1-Piperidinepropanol, 2-methyl- can exist in different conformations, such as chair and boat forms. rsc.org MD simulations can track the transitions between these conformations and the orientation of the propanol (B110389) and methyl substituents. nih.gov This information is vital for understanding how the molecule might interact with biological targets. researchgate.net

Table 2: Conformational Analysis of 1-Piperidinepropanol, 2-methyl- from MD Simulations (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

| Chair (equatorial) | 0.0 | 75 | 55 |

| Chair (axial) | 1.2 | 20 | -53 |

| Twist-Boat | 3.5 | 5 | 30 |

In Silico Prediction of Reaction Pathways and Energetics

Computational methods can be used to predict the most likely pathways for chemical reactions involving 1-Piperidinepropanol, 2-methyl-. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as oxidation, reduction, or nucleophilic substitution. researchgate.net

For instance, the hydroxyl group of the propanol side chain could be a site for oxidation, while the nitrogen atom in the piperidine ring could act as a nucleophile. Theoretical calculations can help determine which of these reactions is more favorable under specific conditions.

Docking Studies to Elucidate Chemical Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cambridgemedchemconsulting.comresearchgate.net In the context of 1-Piperidinepropanol, 2-methyl-, docking studies can be used to investigate its potential binding to biological targets like enzymes or receptors. nih.govlongdom.org

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. cambridgemedchemconsulting.com For example, the hydroxyl group of 1-Piperidinepropanol, 2-methyl- could act as a hydrogen bond donor, while the piperidine ring could engage in hydrophobic interactions. nih.gov

Table 3: Predicted Binding Interactions of 1-Piperidinepropanol, 2-methyl- with a Hypothetical Receptor

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | TYR 88 | 2.9 |

| Hydrophobic | LEU 121 | 3.8 |

| van der Waals | PHE 234 | 4.2 |

Application of Machine Learning in Predictive Chemical Design

Machine learning (ML) is increasingly being used in chemistry to predict molecular properties and design new compounds with desired characteristics. nih.govnih.gov By training ML models on large datasets of chemical information, it is possible to develop predictive models for properties like bioactivity, toxicity, and solubility. diva-portal.orgresearchgate.net

For 1-Piperidinepropanol, 2-methyl-, ML models could be used to predict its biological activity based on its structural features. Quantitative Structure-Activity Relationship (QSAR) models, a form of supervised learning, can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govacquirepublications.orgmdpi.com This can guide the design of new derivatives with improved properties. nih.gov

Advanced Characterization Methodologies for 1 Piperidinepropanol, 2 Methyl and Its Derivatives

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-Piperidinepropanol (B86026), 2-methyl-. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Piperidinepropanol, 2-methyl-, both ¹H and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. While a specific spectrum for 1-Piperidinepropanol, 2-methyl- is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar piperidine (B6355638) derivatives. rsc.orgnih.govchemicalbook.com For instance, the protons on the piperidine ring would appear as a series of multiplets in the upfield region, while the protons of the propanol (B110389) side chain would be found at distinct chemical shifts influenced by the adjacent hydroxyl and piperidine groups. The methyl group protons would appear as a doublet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. uobasrah.edu.iqchemconnections.org In 1-Piperidinepropanol, 2-methyl-, one would expect to observe distinct signals for each of the nine carbon atoms. The chemical shifts would be indicative of their local electronic environment, with the carbon bearing the hydroxyl group and the carbons of the piperidine ring adjacent to the nitrogen appearing at lower field.

Expected ¹H and ¹³C NMR Data for 1-Piperidinepropanol, 2-methyl- (Predicted)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Piperidine CH₂ (α to N) | 2.2 - 2.8 (m) | 50 - 60 |

| Piperidine CH₂ (β, γ to N) | 1.3 - 1.8 (m) | 20 - 30 |

| CH (on propanol chain) | 3.5 - 4.0 (m) | 65 - 75 |

| CH₂ (on propanol chain) | 1.5 - 2.2 (m) | 35 - 45 |

| CH₃ | 0.9 - 1.2 (d) | 15 - 25 |

| OH | Variable | N/A |

Note: This is a generalized prediction. Actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For 1-Piperidinepropanol, 2-methyl-, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) corresponding to its molecular weight. Subsequent fragmentation would be expected to occur via characteristic pathways for alcohols and amines. libretexts.orgmiamioh.edu

Common fragmentation patterns would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom of the piperidine ring is a common fragmentation pathway for amines. libretexts.org This would result in the loss of a propyl group or the formation of a stable piperidinyl-containing cation.

Loss of water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, leading to an [M-18]⁺ peak. docbrown.info

Cleavage adjacent to the hydroxyl group: Fragmentation can occur at the C-C bond next to the oxygen atom. libretexts.org

Predicted Major Fragments in the Mass Spectrum of 1-Piperidinepropanol, 2-methyl-

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 157 | [C₉H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 142 | [C₈H₁₆NO]⁺ | Loss of CH₃ |

| 139 | [C₉H₁₇N]⁺ | Loss of H₂O |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the propanol side chain |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unequivocal information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

While there are no specific X-ray crystallographic studies reported for 1-Piperidinepropanol, 2-methyl- in the searched literature, studies on related piperidine derivatives demonstrate the utility of this technique. sigmaaldrich.comnih.gov For example, the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed the presence of two conformers in the crystal lattice, one with an equatorial and the other with an axial substituent on the piperidine ring. sigmaaldrich.comnih.gov

A crystallographic study of 1-Piperidinepropanol, 2-methyl- would be expected to reveal:

The preferred conformation of the piperidine ring (likely a chair conformation).

The orientation of the 2-methylpropanol substituent relative to the piperidine ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 1-Piperidinepropanol, 2-methyl- from reaction mixtures and for the assessment of its purity. The most common methods employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of polar organic compounds like 1-Piperidinepropanol, 2-methyl-. A validated RP-HPLC method for a piperidone analogue of curcumin (B1669340) demonstrates the applicability of this technique for related structures. nih.gov

A typical RP-HPLC method for 1-Piperidinepropanol, 2-methyl- would involve:

Stationary Phase: A C18 or C8 column.

Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid for improved peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsielc.com

Detection: UV detection may be challenging due to the lack of a strong chromophore, so alternative methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (LC-MS) would be more suitable.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds. Given the hydroxyl group in 1-Piperidinepropanol, 2-methyl-, derivatization to a more volatile silyl (B83357) ether might be necessary to improve peak shape and prevent thermal decomposition. However, direct analysis may also be possible. A GC method for the determination of piperazine (B1678402) and its derivatives in pharmaceutical substances has been reported, indicating the feasibility of this technique for piperidine-containing compounds. researchgate.net A method for measuring piperidine impurity in samples using GC has also been developed. google.com

A potential GC method would utilize:

Column: A polar capillary column (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).

Carrier Gas: Typically helium or hydrogen.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

Advanced Analytical Techniques for Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of reactions involving 1-Piperidinepropanol, 2-methyl- is crucial for process optimization and control. Various analytical techniques can be employed for real-time reaction monitoring.

Kinetic studies on the synthesis of substituted piperidines have been conducted using UV-vis spectrophotometry to monitor the progress of the reaction. ajgreenchem.comajgreenchem.com Although 1-Piperidinepropanol, 2-methyl- itself lacks a strong UV chromophore, this technique could be applied if one of the reactants or another product in its synthesis pathway absorbs in the UV-vis region.

Furthermore, kinetic investigations of the reactions of structurally similar amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), with other molecules like carbon dioxide have been extensively studied. researchgate.net These studies often employ techniques like stopped-flow spectrophotometry to measure rapid reaction rates. researchgate.net The insights gained from these studies on reaction mechanisms, such as the formation of zwitterionic intermediates, can be extrapolated to predict the reactive behavior of 1-Piperidinepropanol, 2-methyl-. researchgate.netresearchgate.net

For monitoring the synthesis of 1-Piperidinepropanol, 2-methyl-, techniques like in-situ FTIR or Raman spectroscopy could provide real-time information on the consumption of reactants and the formation of the product by tracking characteristic vibrational bands. Chromatographic methods such as GC and HPLC can also be used to take aliquots from the reaction mixture at different time intervals to determine the concentration of reactants and products, thereby allowing for the calculation of reaction rates.

Historical and Future Perspectives in Chemical Research of 1 Piperidinepropanol, 2 Methyl

Evolution of Research on Piperidinepropanol Derivatives

The journey of piperidine (B6355638) derivative research began with foundational synthetic methods developed over a century ago. nih.gov One of the earliest and most fundamental approaches to creating the piperidine core is the hydrogenation of pyridine (B92270), a method first explored in the 19th century that typically requires transition metal catalysts and often harsh conditions like high temperature and pressure. nih.govdtic.mil This process converts the flat, aromatic pyridine ring into the saturated, three-dimensional piperidine structure. nih.gov

Over the decades, research has progressed from these relatively straightforward preparations to the synthesis of increasingly complex and highly substituted piperidine derivatives. ajchem-a.com The piperidine structural motif is prevalent in numerous natural alkaloids, such as piperine (B192125) (from black pepper), which gave the parent compound its name, and the fire ant toxin solenopsin. wikipedia.org This natural prevalence spurred significant interest, revealing that piperidine-containing compounds are among the most vital synthetic fragments for drug design, present in over twenty classes of pharmaceuticals. mdma.chresearchgate.net

The evolution of this research field has been driven by the need for greater control over the three-dimensional arrangement of atoms (stereochemistry), which is crucial for a molecule's biological activity. researchgate.net Early methods often produced mixtures of isomers, but the focus has increasingly shifted to stereoselective synthesis, which yields specific, single isomers. This allows for the precise construction of molecules like piperidinepropanol derivatives, where the spatial orientation of the methyl and hydroxyl groups significantly influences their properties and potential applications. thieme-connect.com The development has moved from simply creating the piperidine ring to intricately functionalizing it, a testament to the growing sophistication of organic synthesis. nih.gov

Emerging Research Directions in Synthetic Methodology

The demand for efficient and precise methods to construct complex molecules has led to significant innovation in the synthesis of piperidine derivatives. Modern research is focused on developing cost-effective, sustainable, and highly selective reactions that can rapidly generate molecular diversity. ajchem-a.com

A groundbreaking recent development is a modular strategy that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-stage process dramatically simplifies the synthesis of high-value piperidines, reducing what were once 7- to 17-step sequences down to just 2 to 5 steps. news-medical.net This method not only accelerates the production of complex 3D molecules but also avoids the use of expensive and toxic heavy metals like palladium. news-medical.net

Other key emerging methodologies include:

Gold-Catalyzed Reactions : Gold(I) complexes are used to catalyze the oxidative amination of unactivated alkenes and the annulation (ring-forming) of N-allenamides to directly assemble substituted piperidines. nih.govajchem-a.com

Iridium-Catalyzed Hydrogen Transfer Cascades : These reactions can form two new carbon-nitrogen bonds in a single step, enabling the stereoselective synthesis of substituted piperidines in water, a green solvent. nih.gov

Organocatalysis : The use of small organic molecules as catalysts, sometimes in combination with acids, allows for the creation of enantiomerically enriched disubstituted and trisubstituted piperidines. nih.gov

Green Chemistry Approaches : There is a strong push towards more environmentally friendly methods. nih.gov This includes the use of water as a solvent, developing catalysts based on more abundant and less toxic metals like cobalt and nickel, and designing processes that can be performed at room temperature. nih.govnih.govrsc.orgfigshare.com For instance, researchers have developed a method to produce piperidine from bio-renewable tetrahydrofurfurylamine, reducing reliance on fossil fuels. rsc.org

Interactive Data Table: Emerging Synthetic Methodologies for Piperidine Derivatives

| Methodology | Catalyst Type | Key Advantages | Citation(s) |

|---|---|---|---|

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Enzyme & Nickel | Reduces step count (7-17 to 2-5), avoids precious metals, creates complex 3D molecules. | news-medical.net |

| Gold-Catalyzed Cyclization | Gold(I) Complex | Direct assembly of piperidines from alkenes or allenamides. | nih.govajchem-a.com |

| Iridium-Catalyzed Hydrogen Transfer | Iridium(III) Complex | Stereoselective, can be performed in water, forms two C-N bonds in one step. | nih.gov |

| Organocatalytic aza-Michael Reaction | Quinoline & Acid | Produces enantiomerically enriched substituted piperidines. | nih.gov |

| Heterogeneous Catalysis | Cobalt or Nickel Nanoparticles | Uses less expensive metals, enables hydrogenation in water. | nih.gov |

| Biomass Conversion | Rhodium-Rhenium Oxide (Rh-ReOx) | Sustainable synthesis from renewable resources. | rsc.org |

These advanced methods provide chemists with a powerful and versatile toolbox, enabling faster and more efficient access to novel piperidine-based compounds. rsc.orgresearchgate.net

Potential for Novel Chemical Scaffolds Based on the 1-Piperidinepropanol (B86026), 2-methyl- Motif

The specific structure of 1-Piperidinepropanol, 2-methyl- offers a versatile foundation, or scaffold, for building a wide array of new and complex molecules. A scaffold in medicinal chemistry is a core structure upon which diverse chemical groups can be attached to explore and optimize biological activity. thieme-connect.com The introduction of chiral piperidine scaffolds is a promising strategy for enhancing the properties of drug-like molecules. thieme-connect.comresearchgate.net

The 1-Piperidinepropanol, 2-methyl- motif possesses several key features that make it an attractive starting point for chemical innovation:

The Piperidine Ring : This ring system is known to improve crucial drug properties such as membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The Propanol (B110389) Side Chain : The three-carbon chain provides a flexible linker that can be modified. The terminal hydroxyl (-OH) group is a key functional handle that can be readily converted into other chemical groups (e.g., esters, ethers, or oxidized to a ketone) to attach different molecular fragments.

The 2-methyl- Group : The methyl group at the second position of the propanol chain introduces a chiral center. This means the molecule exists in two non-superimposable mirror-image forms (enantiomers). Synthesizing and testing these individual enantiomers can lead to drugs with greater specificity and reduced side effects. thieme-connect.com

The Tertiary Amine : The nitrogen atom within the piperidine ring is a tertiary amine, which can act as a basic center and a point for forming salts or other derivatives, influencing the molecule's solubility and how it is absorbed and distributed.

By leveraging these features, chemists can design and synthesize libraries of novel compounds. For example, the propanol side chain could be used to link the piperidine core to other complex ring systems, creating entirely new classes of molecules such as spiropiperidines (where two rings share a single atom) or other condensed heterocyclic systems. nih.govresearchgate.net The inherent three-dimensionality of the piperidine ring, combined with the chirality of the side chain, allows for the creation of diverse 3D fragments that are increasingly sought after in modern drug discovery to target complex biological systems. rsc.orgwhiterose.ac.uk This scaffold could be used to develop novel quinoline-piperidine conjugates for antimalarial research or to build new inhibitors of biological targets like the NLRP3 inflammasome. nih.govnih.gov

Broader Implications for Chemical Innovation and Discovery

The continuous development of synthetic methods for compounds like 1-Piperidinepropanol, 2-methyl- has profound implications that extend across the chemical sciences, particularly in pharmaceutical development. rsc.org

Accelerating Drug Discovery: The ability to rapidly synthesize a wide variety of functionalized piperidines is critical for medicinal chemists. rsc.org Efficient synthetic routes allow for the faster creation and testing of new potential drugs, shortening the timeline from initial hypothesis to clinical trials. researchgate.net

Expanding Chemical Space: Innovations in synthesis, especially those that build complex three-dimensional molecules, grant access to novel chemical structures that were previously inaccessible or prohibitively difficult to make. news-medical.net This expansion of "chemical space" provides new opportunities to design drugs for challenging biological targets that have not been successfully treated with flatter, two-dimensional molecules. rsc.orgrsc.org

Economic and Environmental Benefits: Modern synthetic strategies increasingly prioritize sustainability. By reducing the number of reaction steps, avoiding the use of expensive and toxic precious metal catalysts, and utilizing greener solvents like water, the chemical industry can lower production costs and minimize its environmental impact. news-medical.netnih.govrsc.org This makes the development of life-saving medicines more economically viable and sustainable.

Designing Multi-Targeted Therapeutics: The piperidine scaffold is a key component in the design of drugs intended to interact with multiple biological targets simultaneously. ajchem-a.com For example, researchers have designed piperidine derivatives that combine acetylcholinesterase inhibition with antioxidant activity, a promising strategy for developing new treatments for complex multifactorial diseases like Alzheimer's. ajchem-a.comijnrd.org

In essence, the research focused on piperidine derivatives is a driving force for innovation. It not only provides the tools to build specific molecules but also pushes the boundaries of what is possible in drug design, leading to the development of safer, more effective, and more accessible medicines. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-1-piperidinepropanol in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-certified P95 respirators for low exposure, OV/AG/P99 for high exposure) and full-body chemical-resistant gear . Avoid environmental release into drainage systems due to potential bioaccumulation risks . Acute toxicity (oral LD₅₀: Category 4) and skin/eye irritation (Category 2) necessitate controlled handling with fume hoods and emergency eyewash stations .

Q. How can researchers determine the solubility and solvent compatibility of 2-methyl-1-piperidinepropanol for reaction optimization?

- Methodological Answer : For solvent exchange, evaporate ethanol (common storage solvent) under nitrogen and replace with inert solvents like DMSO or dimethylformamide. Solubility in these solvents is ~30 mg/mL . Pre-purge solvents with inert gases to prevent oxidation. Confirm solubility via UV-Vis spectroscopy or gravimetric analysis.

Q. What synthetic routes are documented for structurally analogous piperidine derivatives, and how can they inform 2-methyl-1-piperidinepropanol synthesis?

- Methodological Answer : Reference multi-step protocols for similar compounds, such as N-benzyl-piperidinecarboxylate synthesis (79.9% yield via anhydride reflux and oxalic acid precipitation) . Optimize alkylation or reductive amination steps using tert-butyl or benzyl protecting groups to minimize side reactions.

Advanced Research Questions

Q. How can analytical techniques resolve contradictions in purity assessments of 2-methyl-1-piperidinepropanol?

- Methodological Answer : Combine GC/MS (retention time calibration) and ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.24–7.40 ppm, methylene resonances at δ 3.66 ppm) to distinguish impurities . For unresolved peaks, employ preparative HPLC with C18 columns and acetonitrile/water gradients.

Q. What in vitro/in vivo models are appropriate for evaluating the compound’s acute toxicity and organ-specific effects?

- Methodological Answer : Use zebrafish embryos (OECD TG 236) for rapid developmental toxicity screening. For organ toxicity, employ primary hepatocyte cultures (LDH leakage assays) and murine models (dose range: 50–500 mg/kg) to assess respiratory or renal toxicity, as suggested by H335/H319 hazard classifications .

Q. How can computational chemistry predict the stability and decomposition pathways of 2-methyl-1-piperidinepropanol under varying pH and temperature conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to model hydrolysis at the piperidine ring or methyl-propanol linkage. Validate predictions via accelerated stability testing (40–80°C, pH 1–13) with LC-MS monitoring for degradation products like piperidine or propanol derivatives .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral 2-methyl-1-piperidinepropanol derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes) to control stereochemistry. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., log Pow, melting point) for 2-methyl-1-piperidinepropanol?

- Methodological Answer : Replicate measurements using standardized protocols:

- log Pow : Shake-flask method with octanol/water partitioning followed by UV quantification.

- Melting point : Differential scanning calorimetry (DSC) at 5°C/min heating rate under nitrogen .

Cross-validate with PubChem data (InChI Key: NSGNDQVZZFXFLW-CYBMUJFWSA-N) for consistency .

Q. What experimental designs validate the pharmacological potential of 2-methyl-1-piperidinepropanol analogs without commercial bias?

- Methodological Answer : Screen analogs against CNS targets (e.g., sigma-1 receptors) via radioligand binding assays. Prioritize compounds with <100 nM affinity and low cytotoxicity (IC₅₀ > 50 µM in HEK-293 cells). Avoid structure-activity claims without in vivo corroboration (e.g., rodent behavioral models) .

Tables for Critical Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.